4-(Aminomethyl)-2-fluoro-6-iodoaniline
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Overview
Description
4-(Aminomethyl)-2-fluoro-6-iodoaniline is an organic compound that features a unique combination of functional groups, including an amino group, a fluorine atom, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-fluoro-6-iodoaniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives, followed by the introduction of the aminomethyl group. For instance, starting with 2-fluoroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium iodate. The resulting 2-fluoro-6-iodoaniline can then undergo a Mannich reaction to introduce the aminomethyl group, using formaldehyde and a secondary amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-2-fluoro-6-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Ullmann coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of secondary and tertiary amines.
Scientific Research Applications
4-(Aminomethyl)-2-fluoro-6-iodoaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-fluoro-6-iodoaniline largely depends on its functional groups and their interactions with biological targets. The amino group can form hydrogen bonds, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Aminomethyl)indole: Used in the synthesis of dopamine receptor antagonists.
4-Aminocoumarin derivatives: Known for their biological activities, including antiproliferative and antibacterial properties.
Uniqueness: 4-(Aminomethyl)-2-fluoro-6-iodoaniline stands out due to the presence of both fluorine and iodine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This unique combination of functional groups makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C7H8FIN2 |
---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
4-(aminomethyl)-2-fluoro-6-iodoaniline |
InChI |
InChI=1S/C7H8FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 |
InChI Key |
JBLMBXFHLAGSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)CN |
Origin of Product |
United States |
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